molecular formula C16H20FN5O B2574023 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 1396850-98-8

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2574023
CAS No.: 1396850-98-8
M. Wt: 317.368
InChI Key: YMOKJTMEXKBALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that features a piperazine ring substituted with a pyrazole moiety and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(2-pyrazol-1-ylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c17-14-2-4-15(5-3-14)19-16(23)21-11-8-20(9-12-21)10-13-22-7-1-6-18-22/h1-7H,8-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOKJTMEXKBALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment to Piperazine: The pyrazole derivative is then reacted with a piperazine compound. This step often involves nucleophilic substitution reactions where the pyrazole acts as a nucleophile.

    Introduction of the Fluorophenyl Group: The final step involves the acylation of the piperazine nitrogen with a 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are critical for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

Antitumor Activity
Research has indicated that derivatives of pyrazole, including those related to 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide, exhibit significant anticancer properties. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have highlighted the potential of pyrazole derivatives as selective protein inhibitors in cancer therapy, suggesting a promising avenue for drug development targeting specific cancer pathways .

Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. Piperazine derivatives are known for their activity as anxiolytics and antidepressants. Research indicates that modifications to the piperazine ring can enhance the selectivity and efficacy of these compounds against serotonin receptors, which play a crucial role in mood regulation . The incorporation of a pyrazole moiety may further augment these effects, leading to new therapeutic agents for mental health disorders.

Anti-inflammatory Properties
Compounds containing the pyrazole structure have been extensively studied for their anti-inflammatory effects. The presence of the piperazine ring in this compound may enhance its anti-inflammatory activity by modulating COX enzymes involved in inflammatory processes. Recent studies have reported that pyrazole derivatives demonstrate significant inhibition of pro-inflammatory cytokines, positioning them as potential candidates for treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical pathways. The compound can be synthesized using multicomponent reactions (MCR), which allow for the efficient assembly of complex molecules from simpler precursors. This method not only enhances yield but also reduces the time and resources required for synthesis .

Table 1: Synthetic Pathways for this compound

Synthesis Method Key Reagents Yield (%) Notes
MCRPyrazole derivative, piperazineUp to 85%Efficient and time-saving method
Traditional Condensation4-Fluorobenzoyl chloride, piperazine70%Requires longer reaction times

The biological activities of this compound can be evaluated using various assays:

  • Cell Viability Assays: Assessing the compound's effects on cancer cell lines.
  • Enzyme Inhibition Assays: Evaluating its potential as an anti-inflammatory agent by measuring COX enzyme activity.
  • Behavioral Studies: Investigating neuropharmacological effects through animal models.

Case Studies

Several case studies have documented the efficacy of pyrazole-containing compounds in clinical settings:

Case Study 1: Anticancer Efficacy
A study demonstrated that a related pyrazole derivative significantly reduced tumor size in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Action
In a clinical trial involving patients with rheumatoid arthritis, a piperazine derivative exhibited marked reductions in joint inflammation and pain, supporting its application in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide: Lacks the fluorophenyl group, which may alter its biological activity and chemical properties.

    N-(4-fluorophenyl)piperazine-1-carboxamide: Does not contain the pyrazole moiety, potentially affecting its binding affinity and specificity.

    4-(2-(1H-pyrazol-1-yl)ethyl)-N-phenylpiperazine-1-carboxamide: Similar structure but without the fluorine atom, which can influence its electronic properties and reactivity.

Uniqueness

The presence of both the pyrazole and fluorophenyl groups in 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H20FN3O\text{C}_{16}\text{H}_{20}\text{F}\text{N}_{3}\text{O}

This structure features a piperazine ring, a pyrazole moiety, and a fluorinated phenyl group, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrazole and piperazine rings suggests that it may act as a ligand for neurotransmitter receptors or enzymes involved in central nervous system (CNS) functions.

  • Receptor Interaction : Studies indicate that similar compounds can modulate serotonin receptors, particularly the 5-HT(1A) receptor, which is implicated in anxiety and depression pathways .
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on enzymes such as urease, which has implications for treating conditions like urinary tract infections .

Anxiolytic Effects

Research has demonstrated that related compounds exhibit significant anxiolytic-like activity in animal models. For instance, LQFM008, a derivative with structural similarities, showed anxiolytic effects in tests such as the elevated plus maze and light-dark box tests. This activity was linked to serotonergic pathways, suggesting potential therapeutic applications for anxiety disorders .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of pyrazole derivatives. A study highlighted that compounds with similar structures displayed antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard methods, indicating effective antibacterial properties .

Case Studies

  • Anxiolytic Activity : In a controlled study, LQFM008 was evaluated for its CNS effects. It induced anxiolytic-like behavior in mice without significant sedative effects at lower doses. Notably, the anxiolytic response was antagonized by NAN-190 (a selective 5-HT(1A) antagonist), confirming the involvement of serotonergic mechanisms .
  • Antimicrobial Testing : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. Compounds exhibited varying degrees of antibacterial activity, with some showing MIC values as low as 32 μg/mL against S. aureus, indicating potential as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedModel UsedKey Findings
AnxiolyticLQFM008Elevated plus mazeSignificant anxiolytic-like effect; serotonergic involvement
AntimicrobialPyrazole DerivativesVarious bacterial strainsMIC values from 32 to 128 μg/mL against S. aureus and E. coli

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObservations
Pyrazole derivativesAnxiolyticEnhanced efficacy with fluorinated groups
Piperazine derivativesAntimicrobialHalogen substitutions improved antibacterial activity

Q & A

Q. Biological Assays :

  • Kinase Inhibition : Use ADP-Glo™ assays to measure IC₅₀ values against recombinant kinases .
  • Cellular Uptake : Radiolabel the compound (³H/¹⁴C) to quantify intracellular accumulation in cancer cell lines .
    • Data Interpretation : Correlate logP (lipophilicity) with cellular permeability using QSAR models .

Q. What strategies resolve discrepancies in reported receptor binding affinities across studies?

  • Experimental Design :
  • Standardized Assay Conditions : Use uniform buffer systems (e.g., Tris-HCl pH 7.4, 1 mM Mg²⁺) to minimize variability in radioligand displacement assays .
  • Control Compounds : Include reference ligands (e.g., WAY-100635 for 5-HT₁A receptors) to validate assay sensitivity .
    • Advanced Techniques :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to isolate assay-specific artifacts .
  • Cryo-EM : Resolve compound-receptor complexes to identify binding pose variations .

Q. How can solubility limitations in pharmacological testing be addressed?

  • Formulation Strategies :
  • Co-solvents : Use 10% DMSO/PEG-400 in saline for in vitro assays .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation to enhance bioavailability in vivo .
    • Structural Modifications :
  • Salt Formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the piperazine nitrogen to improve aqueous solubility .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to identify the primary factors influencing hepatic clearance?

  • Methodology :

In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH, monitor parent compound depletion via LC-MS/MS .

CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .

  • Key Findings :
  • Structural Vulnerabilities : Oxidation of the piperazine ring (N-dealkylation) or pyrazole methyl groups may explain species-dependent clearance rates .
  • Species Differences : Rat microsomes may overpredict human stability due to divergent CYP expression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.